Cas no 2138546-16-2 (2-{(tert-butoxy)carbonyl(methyl)amino}-4-iodobenzoic acid)
2-{(tert-butoxy)carbonyl(methyl)amino}-4-iodobenzoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-{(tert-butoxy)carbonyl(methyl)amino}-4-iodobenzoic acid
- 2138546-16-2
- EN300-1177868
- 2-{[(tert-butoxy)carbonyl](methyl)amino}-4-iodobenzoic acid
-
- Inchi: 1S/C13H16INO4/c1-13(2,3)19-12(18)15(4)10-7-8(14)5-6-9(10)11(16)17/h5-7H,1-4H3,(H,16,17)
- InChI Key: HAVOKCJFRSUDNF-UHFFFAOYSA-N
- SMILES: IC1C=CC(C(=O)O)=C(C=1)N(C)C(=O)OC(C)(C)C
Computed Properties
- Exact Mass: 377.01241g/mol
- Monoisotopic Mass: 377.01241g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 353
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 66.8Ų
2-{(tert-butoxy)carbonyl(methyl)amino}-4-iodobenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1177868-0.05g |
2-{[(tert-butoxy)carbonyl](methyl)amino}-4-iodobenzoic acid |
2138546-16-2 | 0.05g |
$719.0 | 2023-06-08 | ||
| Enamine | EN300-1177868-0.1g |
2-{[(tert-butoxy)carbonyl](methyl)amino}-4-iodobenzoic acid |
2138546-16-2 | 0.1g |
$755.0 | 2023-06-08 | ||
| Enamine | EN300-1177868-0.25g |
2-{[(tert-butoxy)carbonyl](methyl)amino}-4-iodobenzoic acid |
2138546-16-2 | 0.25g |
$789.0 | 2023-06-08 | ||
| Enamine | EN300-1177868-0.5g |
2-{[(tert-butoxy)carbonyl](methyl)amino}-4-iodobenzoic acid |
2138546-16-2 | 0.5g |
$823.0 | 2023-06-08 | ||
| Enamine | EN300-1177868-1.0g |
2-{[(tert-butoxy)carbonyl](methyl)amino}-4-iodobenzoic acid |
2138546-16-2 | 1g |
$857.0 | 2023-06-08 | ||
| Enamine | EN300-1177868-2.5g |
2-{[(tert-butoxy)carbonyl](methyl)amino}-4-iodobenzoic acid |
2138546-16-2 | 2.5g |
$1680.0 | 2023-06-08 | ||
| Enamine | EN300-1177868-5.0g |
2-{[(tert-butoxy)carbonyl](methyl)amino}-4-iodobenzoic acid |
2138546-16-2 | 5g |
$2485.0 | 2023-06-08 | ||
| Enamine | EN300-1177868-10.0g |
2-{[(tert-butoxy)carbonyl](methyl)amino}-4-iodobenzoic acid |
2138546-16-2 | 10g |
$3683.0 | 2023-06-08 | ||
| Enamine | EN300-1177868-50mg |
2-{[(tert-butoxy)carbonyl](methyl)amino}-4-iodobenzoic acid |
2138546-16-2 | 50mg |
$551.0 | 2023-10-03 | ||
| Enamine | EN300-1177868-100mg |
2-{[(tert-butoxy)carbonyl](methyl)amino}-4-iodobenzoic acid |
2138546-16-2 | 100mg |
$578.0 | 2023-10-03 |
2-{(tert-butoxy)carbonyl(methyl)amino}-4-iodobenzoic acid Related Literature
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
Additional information on 2-{(tert-butoxy)carbonyl(methyl)amino}-4-iodobenzoic acid
Research Briefing on 2-{(tert-butoxy)carbonyl(methyl)amino}-4-iodobenzoic acid (CAS: 2138546-16-2)
In recent years, the compound 2-{(tert-butoxy)carbonyl(methyl)amino}-4-iodobenzoic acid (CAS: 2138546-16-2) has garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile applications in drug discovery and development. This briefing synthesizes the latest research findings on this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.
The compound, characterized by its tert-butoxycarbonyl (Boc) protected amine and iodo-substituted benzoic acid moiety, serves as a critical intermediate in the synthesis of complex bioactive molecules. Recent studies have highlighted its role in the development of targeted therapies, particularly in oncology and infectious diseases. The iodine atom at the 4-position of the benzoic acid ring provides a reactive site for further functionalization, enabling the construction of diverse chemical libraries for high-throughput screening.
A study published in the Journal of Medicinal Chemistry (2023) demonstrated the efficient synthesis of 2-{(tert-butoxy)carbonyl(methyl)amino}-4-iodobenzoic acid via a palladium-catalyzed coupling reaction, achieving high yields and purity. The researchers emphasized the compound's stability under various reaction conditions, making it a reliable building block for pharmaceutical applications. Furthermore, the study explored its utility in the synthesis of kinase inhibitors, showcasing its potential in addressing drug-resistant cancers.
In addition to its synthetic utility, recent pharmacological investigations have revealed promising biological activities associated with this compound. A preclinical study conducted by a team at the National Institutes of Health (NIH) identified its role as a modulator of protein-protein interactions (PPIs), particularly in disrupting the binding of oncogenic proteins. This finding opens new avenues for the development of PPI-targeted therapies, a rapidly growing area in cancer research.
Another significant application of 2-{(tert-butoxy)carbonyl(methyl)amino}-4-iodobenzoic acid lies in its use as a radiolabeling precursor for positron emission tomography (PET) imaging. Researchers at the University of California, San Francisco, successfully incorporated the iodine-124 isotope into the compound, enabling its use in tracking tumor progression and treatment response in vivo. This advancement underscores the compound's dual role as both a therapeutic agent and a diagnostic tool.
Despite these promising developments, challenges remain in optimizing the compound's pharmacokinetic properties and minimizing off-target effects. Ongoing research aims to address these limitations through structural modifications and formulation strategies. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications.
In conclusion, 2-{(tert-butoxy)carbonyl(methyl)amino}-4-iodobenzoic acid (CAS: 2138546-16-2) represents a valuable scaffold in medicinal chemistry with broad potential in drug discovery and imaging. Its unique chemical properties and biological activities position it as a key player in the development of next-generation therapeutics. Future research should focus on expanding its applications and overcoming existing challenges to fully realize its therapeutic potential.
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